molecular formula C48H76O20 B14755227 Isochiisanoside

Isochiisanoside

Cat. No.: B14755227
M. Wt: 973.1 g/mol
InChI Key: DEXFQQWSJHKUIA-VELBUPAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Isochiisanoside can be isolated from the leaves of Acanthopanax chiisanensis through a series of extraction and purification steps. The fresh leaves are typically collected, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques such as column chromatography and thin-layer chromatography to isolate this compound .

Chemical Reactions Analysis

Isochiisanoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isochiisanoside involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Isochiisanoside is structurally similar to other triterpene glycosides such as chiisanoside, chiisanogenin, and 24-hydroxychiisanogenin. this compound exhibits unique pharmacological properties that distinguish it from these compounds:

Properties

Molecular Formula

C48H76O20

Molecular Weight

973.1 g/mol

IUPAC Name

2-[(1R,2R,5R,8R,9R,10S,11R,13R,14R,15R,18S)-18-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-11-hydroxy-1,2,6,6,9-pentamethyl-15-prop-1-en-2-yl-7-oxapentacyclo[11.7.0.02,10.05,9.014,18]icosan-8-yl]acetic acid

InChI

InChI=1S/C48H76O20/c1-19(2)21-9-12-48(14-13-45(6)22(29(21)48)15-23(50)39-46(45,7)11-10-26-44(4,5)68-27(16-28(51)52)47(26,39)8)43(61)67-42-36(59)33(56)31(54)25(65-42)18-62-40-37(60)34(57)38(24(17-49)64-40)66-41-35(58)32(55)30(53)20(3)63-41/h20-27,29-42,49-50,53-60H,1,9-18H2,2-8H3,(H,51,52)/t20-,21-,22+,23+,24+,25+,26-,27+,29+,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,45+,46+,47+,48-/m0/s1

InChI Key

DEXFQQWSJHKUIA-VELBUPAJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6C[C@H]([C@H]7[C@]([C@@]6(CC5)C)(CC[C@@H]8[C@@]7([C@H](OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CC(C7C(C6(CC5)C)(CCC8C7(C(OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O

Origin of Product

United States

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